molecular formula C11H15F3N2O2 B2958179 N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]prop-2-enamide CAS No. 2361656-41-7

N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]prop-2-enamide

Cat. No. B2958179
M. Wt: 264.248
InChI Key: LLYNVDJUQFSNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]prop-2-enamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is also known as TFPAM-1 and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism Of Action

TFPAM-1 is a small molecule inhibitor of CK2 that binds to the ATP binding site of the kinase. This binding prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting the activity of CK2.

Biochemical And Physiological Effects

Inhibition of CK2 by TFPAM-1 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. TFPAM-1 has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.

Advantages And Limitations For Lab Experiments

One advantage of TFPAM-1 is its specificity for CK2, which allows for targeted inhibition of the kinase. However, TFPAM-1 has also been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Another limitation of TFPAM-1 is its relatively low potency compared to other CK2 inhibitors, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on TFPAM-1. One area of interest is the development of more potent and specific CK2 inhibitors based on the structure of TFPAM-1. Another area of interest is the investigation of the effects of CK2 inhibition on other cellular processes beyond cancer and inflammation, such as neurodegeneration and viral infections. Additionally, the development of TFPAM-1 derivatives with improved pharmacokinetic properties could enable the in vivo study of CK2 inhibition.

Synthesis Methods

The synthesis of TFPAM-1 is a multi-step process that involves the reaction of piperidine with trifluoroacetic anhydride to form 1-(2,2,2-Trifluoroacetyl)piperidine. This intermediate is then reacted with propargyl bromide to form N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]prop-2-enamide. The purity of the compound can be increased through recrystallization.

Scientific Research Applications

TFPAM-1 has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been suggested as a potential therapeutic strategy for cancer and other diseases.

properties

IUPAC Name

N-[[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2/c1-2-9(17)15-6-8-4-3-5-16(7-8)10(18)11(12,13)14/h2,8H,1,3-7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYNVDJUQFSNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCN(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(trifluoroacetyl)piperidin-3-yl]methyl}prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.